molecular formula C8H8INO2 B1428917 Methyl 5-amino-2-iodobenzoate CAS No. 1065102-79-5

Methyl 5-amino-2-iodobenzoate

Cat. No. B1428917
M. Wt: 277.06 g/mol
InChI Key: MZYYAXWPUHHYDZ-UHFFFAOYSA-N
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Description

“Methyl 5-amino-2-iodobenzoate” is a chemical compound with the molecular formula C8H8INO2 . It has a molecular weight of 277.06 .


Molecular Structure Analysis

The InChI code for “Methyl 5-amino-2-iodobenzoate” is 1S/C8H8INO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 . The exact mass of the compound is 276.959961 Da .


Physical And Chemical Properties Analysis

“Methyl 5-amino-2-iodobenzoate” has a density of 1.8±0.1 g/cm3 . Its boiling point is 339.5±27.0 °C at 760 mmHg . The compound is a liquid at room temperature .

Scientific Research Applications

Catalytic Aminocarbonylation

Müller et al. (2005) utilized amino acid methyl esters, akin to methyl 5-amino-2-iodobenzoate, in the palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene. This process led to the formation of 2-oxo-carboxamide derivatives and carboxamides with high yields, demonstrating the compound's role in synthesizing valuable organic molecules Müller et al., 2005.

Vibrational Study and Molecular Properties

Saxena et al. (2015) conducted a detailed vibrational study on Methyl 2-amino 5-bromobenzoate, a compound structurally similar to methyl 5-amino-2-iodobenzoate. Through density functional theory, they analyzed its molecular structure, vibrational wavenumbers, and potential energy distribution. Their research contributes to understanding the molecular dynamics and properties of such compounds Saxena et al., 2015.

Synthesis of Carbazole Alkaloids

Rasheed et al. (2014) employed a copper-promoted N-arylation method involving methyl 4-amino-3-iodobenzoate with boronic acids, followed by a Pd-catalyzed intramolecular C–H arylation. This methodology facilitated the efficient synthesis of methyl carbazole-3-carboxylate derivatives, illustrating the compound's application in creating complex organic structures, including natural carbazole alkaloids Rasheed et al., 2014.

Safety And Hazards

“Methyl 5-amino-2-iodobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

properties

IUPAC Name

methyl 5-amino-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYYAXWPUHHYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-iodobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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